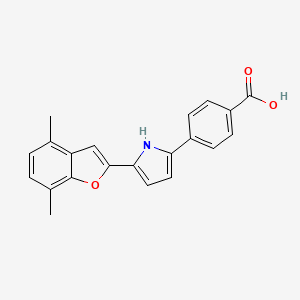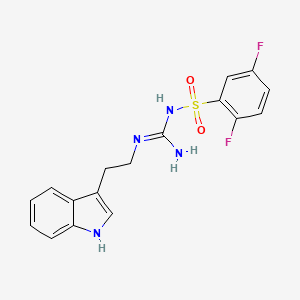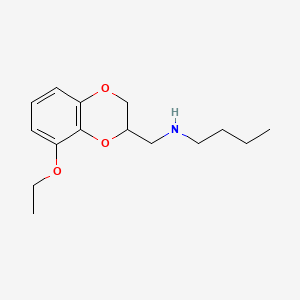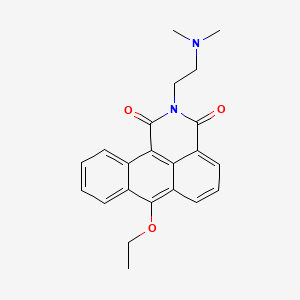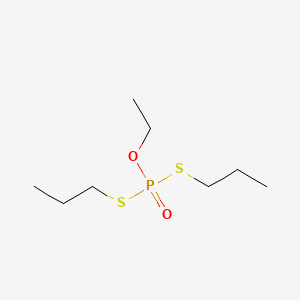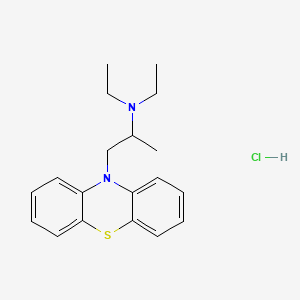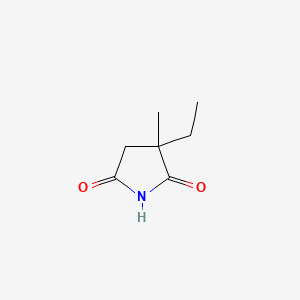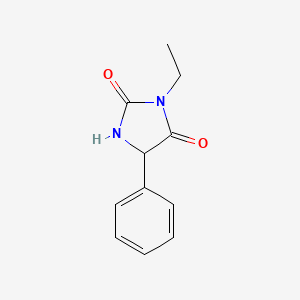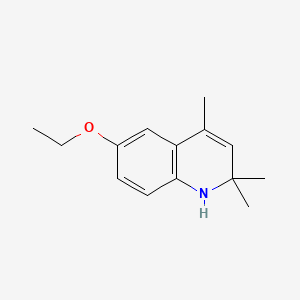
扁桃酸乙酯
概述
描述
Ethyl mandelate is an organic compound with the molecular formula C10H12O3. It is an ester derived from mandelic acid and ethanol. This compound is known for its pleasant aroma and is used in various chemical and industrial applications. Ethyl mandelate is also referred to as ethyl α-hydroxyphenylacetate or mandelic acid ethyl ester .
科学研究应用
Ethyl mandelate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Biology: Employed in enzymatic studies to understand the activity of esterases and dehydrogenases.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
作用机制
Target of Action
Ethyl mandelate, a derivative of mandelic acid, primarily targets the enzyme (S)-mandelate dehydrogenase . This enzyme is a flavin mononucleotide-dependent enzyme that oxidizes (S)-mandelate to benzoylformate .
Mode of Action
Ethyl mandelate acts as a substrate for (S)-mandelate dehydrogenase . The interaction between ethyl mandelate and its target enzyme leads to the oxidation of (S)-mandelate to benzoylformate .
Biochemical Pathways
Ethyl mandelate is involved in the mandelate pathway . In this pathway, mandelate and its structural analogues are converted into catechol or protocatechuate . The enzymes involved in this pathway, including (S)-mandelate dehydrogenase, play crucial roles in these conversions .
Pharmacokinetics
The molecular weight of ethyl mandelate is 1802005 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The action of ethyl mandelate on (S)-mandelate dehydrogenase results in the production of benzoylformate . This conversion is a key step in the mandelate pathway .
Action Environment
The action of ethyl mandelate, like many other biochemical reactions, can be influenced by various environmental factors These factors could include temperature, pH, and the presence of other molecules in the environment.
生化分析
Biochemical Properties
Ethyl mandelate interacts with various biomolecules in biochemical reactions. It acts as a substrate for the short-chain dehydrogenase/reductase (SDR) enzyme . This enzyme requires the reduced form of the cofactor nicotine adenine dinucleotide (phosphate) (NAD(P)H) for its function .
Cellular Effects
The cellular effects of Ethyl mandelate are not well-documented in the literature. It is known that the enzymes it interacts with, such as SDR, play crucial roles in cellular processes. For instance, SDRs are involved in both primary and secondary metabolism, affecting various cellular functions .
Molecular Mechanism
The molecular mechanism of Ethyl mandelate involves its interaction with the SDR enzyme. SDRs are biocatalysts that can potentially be applied to the synthesis of Ethyl mandelate . This enzyme requires the reduced form of the cofactor NAD(P)H, which is expensive .
Temporal Effects in Laboratory Settings
It is known that the compound has a molecular weight of 180.2005 , and its physical properties such as refractive index and density have been reported .
Dosage Effects in Animal Models
It is known that the compound is used as an intermediate in the synthesis of various pharmaceuticals , suggesting that its dosage effects would be dependent on the specific drug and animal model used.
Metabolic Pathways
Ethyl mandelate is involved in the mandelate pathway . Mandelate racemase interconverts the two enantiomers of mandelic acid via a pathway that involves cleavage of the alpha-CH bond . Mandelate dehydrogenase is another enzyme on this pathway .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl mandelate can be synthesized through the esterification of mandelic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing mandelic acid with ethanol and the acid catalyst, followed by purification through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of ethyl mandelate often involves the use of biocatalysts to enhance efficiency and reduce costs. One such method employs the co-immobilization of short-chain dehydrogenase/reductase and glucose dehydrogenase on silica gel. This dual-enzyme system catalyzes the conversion of ethyl benzoylformate to ethyl mandelate with high enantiomeric excess and yield .
化学反应分析
Types of Reactions: Ethyl mandelate undergoes various chemical reactions, including:
Oxidation: Ethyl mandelate can be oxidized to form mandelic acid or benzoylformic acid.
Reduction: Reduction of ethyl mandelate can yield ethyl mandelate alcohol.
Substitution: Ethyl mandelate can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Mandelic acid, benzoylformic acid.
Reduction: Ethyl mandelate alcohol.
Substitution: Various substituted mandelate derivatives depending on the nucleophile used
相似化合物的比较
- Methyl mandelate
- Propyl mandelate
- Mandelic acid
- Benzoylformic acid
- Phenylglycolic acid
Ethyl mandelate stands out due to its balanced properties, making it suitable for a variety of applications in research and industry.
属性
IUPAC Name |
ethyl 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHIDRUJXPDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057829 | |
| Record name | Ethyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Ethyl mandelate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12172 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00026 [mmHg] | |
| Record name | Ethyl mandelate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12172 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
774-40-3, 4358-88-7, 10606-72-1 | |
| Record name | (±)-Ethyl mandelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL MANDELATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl mandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetic acid, α-hydroxy-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ethyl mandelate has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol. []
A: Yes, research has explored the infrared absorption of Ethyl mandelate in the solid state, particularly in the 3μ region, which covers the OH and CH fundamentals. This data provides insights into the association behavior of the molecule in the condensed state. []
A: Ethyl mandelate serves as a versatile building block in organic synthesis. It acts as a benzoyl anion equivalent, enabling the formation of alkyl aryl ketones through deprotonation-alkylation followed by flash vacuum pyrolysis. [] Additionally, it can be used as a starting material in the synthesis of pemoline-d5, a metabolic probe used in hyperactivity research. []
A: Ethyl mandelate plays a crucial role in developing chiral 5-deazaflavin derivatives used for asymmetric reduction reactions. For instance, it's a key component in synthesizing optically active furanoids with cytosine-, adenine-, and nicotinamide-like moieties. These derivatives are capable of transforming ethyl phenylglyoxylate into optically active Ethyl mandelate. [, ]
A: Yes, Ethyl mandelate is a valuable substrate for studying enzyme activity. Researchers have investigated the hydrolysis of Ethyl mandelate by Candida cylindracea lipase (CCL) in microemulsions. This research explores the enzyme's catalytic activity and enantioselectivity in non-conventional reaction media. []
A: Ethyl mandelate is frequently used as a model substrate to investigate enzyme kinetics. Studies have focused on the lipase-catalyzed transesterification of Ethyl mandelate in n-butanol, examining the impact of factors like water content, temperature, and substrate concentration on the reaction rate and enantioselectivity. []
A: Researchers have explored the enantioselective hydrolysis of Ethyl mandelate in ionic liquids using various enzymes. This research highlights the potential of ionic liquids as alternative solvents in biocatalytic reactions and investigates the impact of ionic liquid concentration on enzyme activity and enantioselectivity. []
A: Upon prolonged storage, Ethyl mandelate can form a crystalline molecular compound with mandelic acid in a 1:1 ratio. This phenomenon highlights the potential for intermolecular interactions and the need to consider storage conditions for long-term stability. []
A: Yes, computer simulations have been used to understand the stereospecific hydrolysis of Ethyl mandelate by the hyperthermophilic acylpeptide esterase APE 1547. These simulations provide insights into the molecular basis of enzyme-substrate interactions and the factors governing enantioselectivity. []
A: Studies have investigated the effect of modifying the ester group of mandelic acid, comparing Ethyl mandelate to other esters like methyl and butyl esters. These modifications impact properties such as reactivity, enantioselectivity in enzymatic reactions, and even biological activities like mosquito repellency. [, , ]
A: Research using (R,S)-2-chloromandelates as model substrates revealed that the leaving alcohol group significantly influences the enzymatic activity and enantioselectivity of SNSM-87 in biphasic media. This study provides valuable insights into the structure-enantioselectivity relationships of this enzyme. []
A: Gas chromatography, particularly with permethylated cyclodextrin chiral stationary phases, has proven effective for separating and analyzing the enantiomers of Ethyl mandelate and related compounds. This technique allows for the determination of enantiomeric purity and provides insights into the chiral recognition mechanisms involved. []
A: While Ethyl mandelate has proven valuable in diverse applications, researchers continue to explore alternatives and substitutes. For example, 1,3-dioxolan-4-ones, readily derived from α-hydroxy acids, have emerged as potential replacements for Ethyl mandelate as acyl anion equivalents. These compounds offer advantages like requiring less strong base and exhibiting better reactivity with certain electrophiles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


